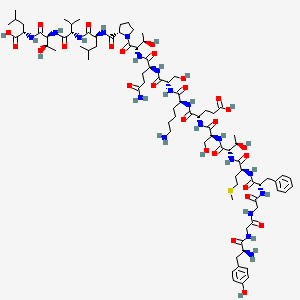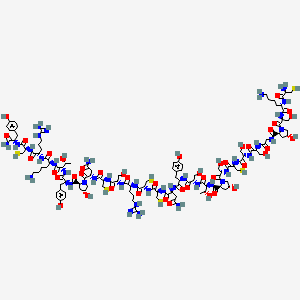
4-(2-Hydroxyethyl)-3-nitrobenzonitrile
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “4-(2-Hydroxyethyl)-3-nitrobenzonitrile” were not found, a related compound, “2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile”, was synthesized from 4-[hydroxymethyl(methyl)amino]benzaldehyde and propanedinitrile .
Molecular Structure Analysis
The molecular structure of a similar compound, (2-hydroxyethyl) trimethylammonium dihydrogen phosphate [2-HDETDHP], was analyzed using X-ray crystallography, revealing a triclinic structure .
Chemical Reactions Analysis
In the context of hydrogels, a stock solution of AAm and MBAAm in 4-(2-hydroxyethyl) piperazine-1-ethane sulfonic acid (HEPES) was prepared, followed by mixing N-(3-dimethyl aminopropyl acrylamide) (DMAPAAm) and N, N, N ′, N ′-tetramethylethylenediamine (TEMED) with the solution .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Physical Properties : Studies on isomers of nitrobenzonitriles, including 4-nitrobenzonitrile, have been conducted to understand their thermophysical properties. This involves measuring temperatures, enthalpies, entropies of fusion processes, and phase transitions (P. Jiménez et al., 2002).
Applications in Mass Spectrometry
- Matrix for MALDI MS : 4-hydroxy-3-nitrobenzonitrile has been identified as a versatile matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS), useful in analyzing small organic molecules, peptides, and proteins. It provides a clean background in low mass ranges and is effective for various analytes (Hao Gu et al., 2021).
Chemical Intermediates and Reactions
Hydrogenation Studies : Research on hydrogenation of nitrobenzonitriles, including 4-nitrobenzonitrile, using Raney nickel catalyst, provides insights into the effects of nitro group positioning on hydrogenation outcomes. This study is significant for understanding the chemical behavior of such compounds (Klara Koprivova & L. Červený, 2008).
Electron-Withdrawing Effects : Investigating the electron-withdrawing effects on the molecular structure of nitrobenzonitriles, including 4-nitrobenzonitrile, has been done through rotational spectroscopy. Such studies help in understanding the structural and electronic properties of these compounds (J. B. Graneek et al., 2018).
Analytical and Theoretical Studies
- Vibrational Analysis : Theoretical and experimental vibrational analyses of 4-chloro-3-nitrobenzonitrile, a related compound, offer insights into the molecular properties, which can be extrapolated to similar molecules like 4-(2-Hydroxyethyl)-3-nitrobenzonitrile (Y. Sert et al., 2013).
Miscellaneous Applications
- Solubility and Photochemistry : Studies on the solubility of nitrobenzonitriles and their photochemical behavior provide valuable information for various industrial and research applications (Li Wanxin et al., 2018), (J. Kochany & G. G. Choudhry, 1990).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-hydroxyethyl)-3-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c10-6-7-1-2-8(3-4-12)9(5-7)11(13)14/h1-2,5,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDGUEWGCKJFJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568895 | |
| Record name | 4-(2-Hydroxyethyl)-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)-3-nitrobenzonitrile | |
CAS RN |
69395-14-8 | |
| Record name | 4-(2-Hydroxyethyl)-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-Pyridin-3-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1627265.png)
![tert-Butyl [(2R)-1-(1,4-diazepan-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1627266.png)








![(3S,3Ar,5aS,5bR,11aS)-3-ethyl-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysene](/img/structure/B1627280.png)